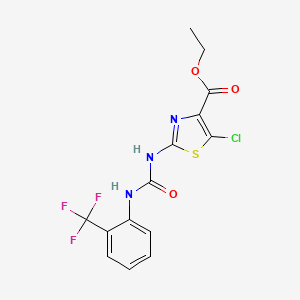

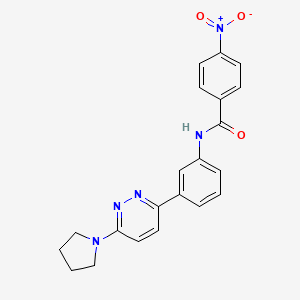

![molecular formula C14H26N2O4 B2361175 Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate CAS No. 2103469-85-6](/img/structure/B2361175.png)

Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

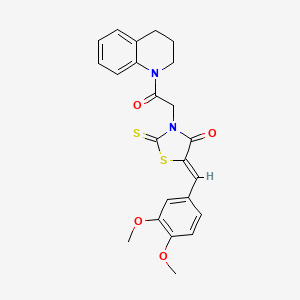

“Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate” is a chemical compound with the molecular weight of 286.37 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .

Synthesis Analysis

This compound can be synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The synthetic method has been optimized for efficiency .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-10(7-9-16)11(15-4)12(17)19-5/h10-11,15H,6-9H2,1-5H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis

The compound is a key intermediate in various chemical reactions. It serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis

The compound has a molecular weight of 286.37 and is in the form of an oil . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Synthesis and Characterization

Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate has been synthesized and characterized in various studies. It acts as a key intermediate in the synthesis of biologically active compounds like Vandetanib, as demonstrated by Wang et al. (2015). This compound was synthesized through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Similarly, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, one being tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, characterized by spectroscopic studies and X-ray diffraction analysis. These compounds showed moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Role in Biological Applications

This compound plays a significant role in the preparation of biologically active molecules. For instance, Xiao-kai (2013) studied its use in synthesizing 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, an improved procedure that simplifies reaction conditions and increases yield, making it more suitable for industrial requirements (Xiao-kai, 2013). Additionally, Vaid et al. (2013) developed an efficient eight-step synthesis process for a related compound starting from oxoacetic acid monohydrate (Vaid et al., 2013).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of similar compounds have been reported in studies like that by Mamat et al. (2012), providing insight into bond lengths, angles, and molecular packing driven by strong hydrogen bonds (Mamat, Flemming, & Köckerling, 2012).

Intermediate in Biologically Active Compounds

D. Kong et al. (2016) highlighted its use as an important intermediate in the synthesis of compounds like crizotinib, with a total yield of 49.9% (Kong et al., 2016). Yamashita et al. (2015) investigated its application in synthesizing a novel triple reuptake inhibitor with a unique moiety, showcasing its versatility in drug development (Yamashita et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-10(7-9-16)11(15-4)12(17)19-5/h10-11,15H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAUWRAPVYYKCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

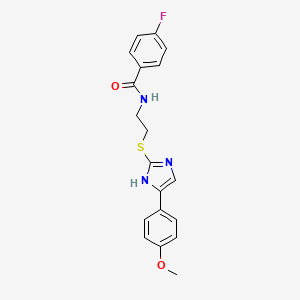

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)

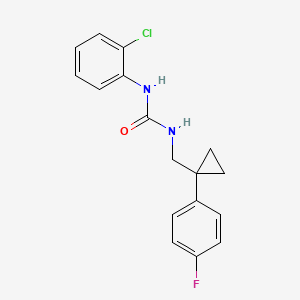

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)

![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)

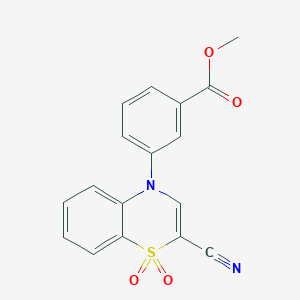

![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)